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molecular formula C6H5ClN2O B8621858 N-(6-Chloro-pyridin-3-yl)-formamide

N-(6-Chloro-pyridin-3-yl)-formamide

Cat. No. B8621858
M. Wt: 156.57 g/mol
InChI Key: DKEAWJPWNSLHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:9](=[O:10])[OH:11].[NH2:1][c:2]1[cH:3][cH:4][c:5]([Cl:8])[n:6][cH:7]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([Cl:8])[n:6][cH:7]1)[CH:9]=[O:10]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1ccc(Cl)nc1

Outcomes

Product
Name
Type
product
Smiles
O=CNc1ccc(Cl)nc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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